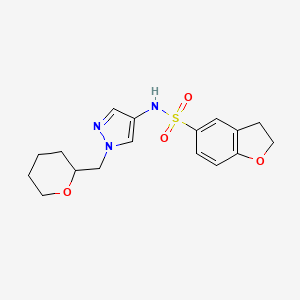

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .

Molecular Structure Analysis

The molecular structure of this compound includes several interesting features. The tetrahydropyran ring is a common structural motif in many natural products. The pyrazole ring is a component of various pharmaceuticals due to its ability to bind to different enzymes and receptors in the body. The dihydrobenzofuran ring is a common structure in various natural products and pharmaceuticals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the stereochemistry of the tetrahydropyran ring .Scientific Research Applications

Sulfonamide-based hybrid compounds, including N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide, play a significant role in medicinal chemistry due to their diverse pharmacological activities. These activities range from antibacterial to anti-neuropathic pain, highlighting the broad spectrum of potential applications for sulfonamide hybrids in scientific research. Sulfonamides' ability to interact with various biological targets is attributed to their structural versatility, allowing for the synthesis of compounds with targeted biological activities. The synthesis and evaluation of these compounds are crucial for developing new therapeutic agents with improved efficacy and specificity (Ghomashi et al., 2022).

The synthetic versatility of sulfonamides extends to their integration into heterocyclic compounds, which are pivotal in drug discovery. For instance, the Knoevenagel‐Michael‐cyclocondensation reaction using sulfonic acid functionalized pyridinium chloride illustrates a method for creating tetrahydrobenzo[b]pyran derivatives, which are valuable in synthesizing biologically active molecules (Zolfigol et al., 2015). This highlights the role of sulfonamide compounds in facilitating the development of novel therapeutic agents through innovative synthetic routes.

Moreover, the conjugation of pyrazoline and sulfonamide pharmacophores has led to the creation of compounds exhibiting potent activity against various biological targets, including carbonic anhydrase and acetylcholinesterase enzymes. These compounds have been studied for their potential in treating conditions like glaucoma and Alzheimer's disease, showcasing the therapeutic potential of sulfonamide derivatives in addressing critical health issues (Ozmen Ozgun et al., 2019).

In addition to their pharmacological applications, sulfonamides have been investigated for their antibacterial properties. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has demonstrated high antibacterial activity, further underlining the importance of these compounds in developing new antimicrobial agents (Azab et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-25(22,16-4-5-17-13(9-16)6-8-24-17)19-14-10-18-20(11-14)12-15-3-1-2-7-23-15/h4-5,9-11,15,19H,1-3,6-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNKPAGXLJYSMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)

![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)

![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)